molecular formula C11H10ClNO3 B2526686 N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 1156202-10-6

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Cat. No. B2526686
CAS RN: 1156202-10-6
M. Wt: 239.66
InChI Key: WIXIMIANLOKFGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods, such as the use of elemental analysis, IR spectroscopy, and X-ray diffraction data. For instance, the synthesis of 2-chloro-N-(diethylcarbamothioyl)benzamide was characterized by these techniques, suggesting a similar approach could be applied to synthesize N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide . Additionally, the synthesis of 6-chloro-substituted 2-methylene-2,3-dihydro-1,4-oxazepines from N-propargylic β-enaminones through chlorination and electrophilic cyclization indicates a potential pathway that might be adapted for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal and molecular structure . Computational methods such as Hartree-Fock and density functional theory (DFT) are also used to calculate geometric parameters and vibrational frequencies, which can be compared to experimental data for validation .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide. However, the synthesis and reactivity of structurally similar compounds suggest that the compound may undergo reactions typical of benzamides and chlorinated heterocycles, such as nucleophilic substitution or electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including IR, NMR, and UV-Vis spectra . These methods provide information on vibrational frequencies, chemical shifts, and electronic properties. The crystal structure analysis contributes to understanding the intermolecular interactions and stability of the compounds . For the target compound, similar analytical techniques could be employed to determine its physical and chemical properties.

Scientific Research Applications

Melanoma Cytotoxicity

Benzamide derivatives, similar in structure to N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide, have shown significant potential in targeted drug delivery for melanoma therapy. These compounds, including chlorambucil–benzamide derivatives, have demonstrated higher toxicity against melanoma cells compared to the parent chlorambucil, suggesting a promising approach for enhancing efficacy in melanoma treatment through selective delivery mechanisms (Wolf et al., 2004).

Photocatalytic Degradation

Research into benzamide derivatives has extended into environmental science, where such compounds have been studied for their role in the photodecomposition of pollutants. For instance, studies on the photocatalytic degradation of propyzamide, a compound related by function if not directly by structure, have highlighted the potential of using titanium dioxide-loaded adsorbent supports to enhance the rate of mineralization of hazardous substances (Torimoto et al., 1996).

Herbicide Safening and Antifungal Activity

Another area of application involves the synthesis and evaluation of benzamide derivatives for agricultural use, particularly as herbicide safeners and antifungal agents. Studies have demonstrated that specific benzamide compounds can provide protective effects on crops against herbicide injury while exhibiting significant antifungal activities against various pathogens, laying the foundation for novel agricultural chemicals (Zheng et al., 2018).

Anti-Tubercular Activity

In the fight against tuberculosis, novel benzamide derivatives have been synthesized and shown promising anti-tubercular activity against Mycobacterium tuberculosis. These compounds, evaluated for their efficacy and safety, suggest the potential for benzamide derivatives in developing new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).

Neuroleptic Activity

The synthesis and evaluation of benzamides for potential neuroleptic (antipsychotic) applications have also been explored. Certain benzamide derivatives have been found to exhibit inhibitory effects on stereotypic behavior in animal models, indicating their potential use in the treatment of psychiatric disorders (Iwanami et al., 1981).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the title compound exhibited significant two-photon absorption, nonlinear refraction and optical limiting under the CW regime .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. According to a hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

properties

IUPAC Name

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-11(14)13-8-6-10-9(5-7(8)12)15-3-4-16-10/h2,5-6H,1,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXIMIANLOKFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

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